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molecular formula C11H11N3O B8347900 5-(4-Aminophenyl)-3,4-diazabicyclo[4.1.0]hept-4-en-2-one CAS No. 75959-65-8

5-(4-Aminophenyl)-3,4-diazabicyclo[4.1.0]hept-4-en-2-one

Cat. No. B8347900
M. Wt: 201.22 g/mol
InChI Key: YARZVGLNBOLGTP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US04271163

Procedure details

20 g (97.5 millimoles) of cis-2-(p-aminobenzoyl)-cyclopropanecarboxylic acid, 5.9 g (118 millimoles) of hydrazine hydrate and 100 ml of ethanol are refluxed for 5 hours. After filtering off the product at 10° C. and drying it under reduced pressure at 50° C., 18.6 g (95% of theory) of 2-(p-aminophenyl)-3,4-diaza-bicyclo[4.1.0]-hept-2-en-5-one are obtained as pale yellow crystals, which are identical with the compound from Example 8a.
Name
cis-2-(p-aminobenzoyl)-cyclopropanecarboxylic acid
Quantity
20 g
Type
reactant
Reaction Step One
Quantity
5.9 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[NH2:1][C:2]1[CH:15]=[CH:14][C:5]([C:6]([C@H:8]2[CH2:10][C@H:9]2[C:11](O)=[O:12])=O)=[CH:4][CH:3]=1.O.[NH2:17][NH2:18]>C(O)C>[NH2:1][C:2]1[CH:15]=[CH:14][C:5]([C:6]2[CH:8]3[CH:9]([C:11](=[O:12])[NH:17][N:18]=2)[CH2:10]3)=[CH:4][CH:3]=1 |f:1.2|

Inputs

Step One
Name
cis-2-(p-aminobenzoyl)-cyclopropanecarboxylic acid
Quantity
20 g
Type
reactant
Smiles
NC1=CC=C(C(=O)[C@@H]2[C@@H](C2)C(=O)O)C=C1
Name
Quantity
5.9 g
Type
reactant
Smiles
O.NN
Name
Quantity
100 mL
Type
solvent
Smiles
C(C)O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
After filtering off the product at 10° C.
CUSTOM
Type
CUSTOM
Details
drying it under reduced pressure at 50° C.

Outcomes

Product
Name
Type
product
Smiles
NC1=CC=C(C=C1)C=1C2CC2C(NN1)=O
Measurements
Type Value Analysis
AMOUNT: MASS 18.6 g
YIELD: PERCENTYIELD 95%
YIELD: CALCULATEDPERCENTYIELD 94.8%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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